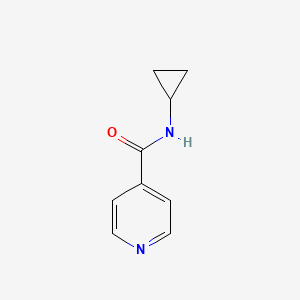
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
Vue d'ensemble
Description
“2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile” is a chemical compound with the molecular formula C14H19N3. It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied extensively. For instance, a study aimed to design, molecularly dock, synthesize, and assess the anxiolytic potential of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole . The benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its use in the synthesis of benzimidazole derivatives . These reactions involve the condensation of the benzimidazole nuclei with various substituted piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 229.32 g/mol.Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors play a significant role in understanding drug metabolism and potential drug-drug interactions. The selectivity and potency of chemical inhibitors against Cytochrome P450 (CYP) isoforms are crucial for determining the metabolic pathways of various drugs, including 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile. Research highlights the importance of identifying selective inhibitors for deciphering the involvement of specific CYP isoforms in drug metabolism, indicating the relevance of such compounds in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).
Downstream Processing of Biologically Produced Chemicals
The compound's structural versatility serves as a basis for the production and purification processes of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol. These processes are critical for the sustainable manufacturing of various chemicals, emphasizing the need for efficient recovery and purification methods to reduce production costs and environmental impact (Xiu & Zeng, 2008).
Pharmaceutical and Therapeutic Applications
The molecular scaffold of phenylpiperazine derivatives, including this compound, has shown significant potential in developing new therapeutic agents. These derivatives have reached late-stage clinical trials for treating central nervous system disorders, underscoring their 'druglikeness' and versatility in medicinal chemistry for addressing various therapeutic fields (Maia et al., 2012).
Environmental and Occupational Exposure
Studies on bisphenol A (BPA) and similar compounds highlight the need for understanding environmental and occupational exposure to various chemical agents, including this compound. Such research is crucial for assessing the potential health risks associated with exposure to these compounds and developing safety guidelines and regulations to protect exposed individuals (Ribeiro et al., 2017).
Mécanisme D'action
While the exact mechanism of action of “2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile” is not specified in the retrieved papers, similar compounds have been studied for their anxiolytic potential . These studies suggest that the compounds may interact with the central nervous system, potentially influencing neurotransmitter activity .
Orientations Futures
The future directions for the study of “2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile” and its derivatives could involve further exploration of their anxiolytic potential . Additionally, these compounds could be studied for their potential in the treatment of other conditions, given the diverse biological effects of benzimidazole and piperazine derivatives .
Propriétés
IUPAC Name |
2-methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,12-15)17-10-8-16(9-11-17)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVABEIORUOHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293303 | |
| Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92326-91-5 | |
| Record name | NSC88440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






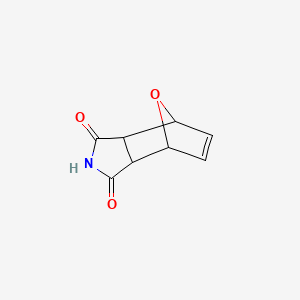
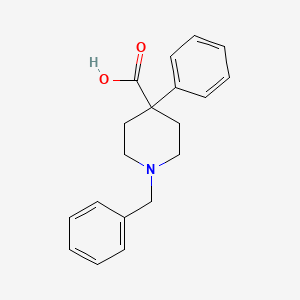


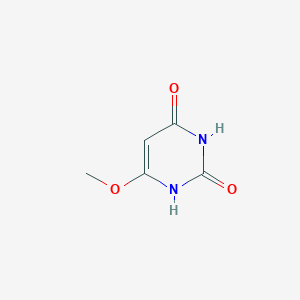
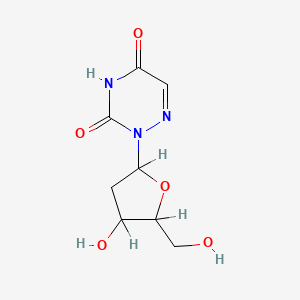



![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)
